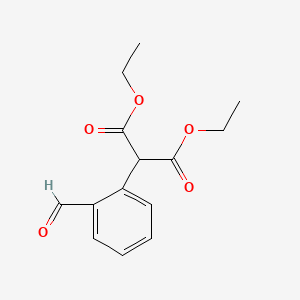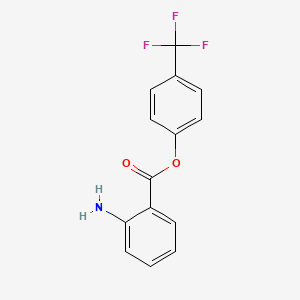![molecular formula C4H9BO3 B11924970 [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid CAS No. 916673-48-8](/img/structure/B11924970.png)
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid typically involves the hydroboration of 4-hydroxybut-1-yne followed by oxidation. The reaction is carried out under mild conditions using a borane reagent such as borane-tetrahydrofuran complex. The hydroboration step is followed by oxidation using hydrogen peroxide in the presence of a base such as sodium hydroxide to yield the desired boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalyst and a suitable base such as potassium carbonate.
Major Products
Oxidation: 4-oxobut-1-en-1-ylboronic acid.
Reduction: 4-hydroxybutylboronic acid.
Substitution: Various substituted alkenes depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of boron-containing drugs.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid involves its ability to form stable complexes with various organic and inorganic species. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boron-containing compounds.
Vergleich Mit ähnlichen Verbindungen
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane. While phenylboronic acid is widely used in organic synthesis, this compound offers unique reactivity due to the presence of the hydroxyl group and the unsaturated butenyl chain. Pinacolborane, on the other hand, is often used as a reducing agent, whereas this compound is more versatile in its applications.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-Hydroxyphenylboronic acid
- 4-Vinylphenylboronic acid
Eigenschaften
CAS-Nummer |
916673-48-8 |
|---|---|
Molekularformel |
C4H9BO3 |
Molekulargewicht |
115.93 g/mol |
IUPAC-Name |
[(E)-4-hydroxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2/b3-1+ |
InChI-Schlüssel |
XSUJWDLJOMBWKI-HNQUOIGGSA-N |
Isomerische SMILES |
B(/C=C/CCO)(O)O |
Kanonische SMILES |
B(C=CCCO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)







